(2-Methylphenyl)-(4-methylphenyl)diazene
Description
(2-Methylphenyl)-(4-methylphenyl)diazene is an azo compound characterized by two methyl-substituted phenyl groups linked via a diazene (–N=N–) bond. Azo compounds are widely studied for their applications in dyes, pharmaceuticals, and materials science due to their vibrant colors and electronic properties. The methyl substituents in this compound influence its electronic structure, solubility, and stability compared to other azo derivatives.
Properties
CAS No. |
29418-22-2 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(2-methylphenyl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C14H14N2/c1-11-7-9-13(10-8-11)15-16-14-6-4-3-5-12(14)2/h3-10H,1-2H3 |
InChI Key |
YLQIORSMSAEKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2-Methylphenyl)-(4-methylphenyl)diazene
General Synthetic Strategy
The synthesis of this compound typically follows a two-step process:
Diazotization: Conversion of an aromatic amine (4-methylaniline or 2-methylaniline) into the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperature (0–5 °C).
Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound (the other methyl-substituted aniline or phenol derivative) under basic or neutral conditions to form the azo linkage.
This procedure is the classical approach for azobenzene derivatives and is well-documented in azo dye chemistry literature.
Specific Methodologies for this compound
Diazotization of 4-Methylaniline
- Dissolve 4-methylaniline in dilute hydrochloric acid and cool the solution to 0–5 °C.
- Add a cold aqueous solution of sodium nitrite slowly while maintaining the temperature to form the 4-methylbenzenediazonium chloride.
- The diazonium salt is typically used immediately due to its instability.
Coupling with 2-Methylaniline
- Prepare a solution of 2-methylaniline in a mildly basic medium (e.g., sodium acetate buffer or dilute sodium hydroxide) to increase nucleophilicity.
- Slowly add the diazonium salt solution to the coupling component under stirring at low temperature.
- The azo coupling occurs at the para or ortho position relative to the amino group; in this case, the coupling occurs at the para position of 2-methylaniline, which is unsubstituted.
- The resulting this compound precipitates or can be extracted and purified by recrystallization.
This method ensures regioselective azo coupling and high purity of the product.
Alternative Synthetic Routes
Coupling with Phenol Derivatives: Instead of aniline, phenol or substituted phenols can be used as coupling partners to yield azo dyes with different properties. However, for the target compound, coupling with 2-methylaniline is preferred for structural fidelity.
Use of Preformed Diazonium Salts: In some protocols, diazonium salts can be isolated as stable salts (e.g., tetrafluoroborates) and then reacted with coupling partners, allowing better control over reaction conditions.
Microwave-Assisted Synthesis: Recent advances include microwave irradiation to accelerate diazotization and coupling steps, reducing reaction times and improving yields.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Diazotization | 4-Methylaniline, NaNO₂, HCl | 0–5 | 15–30 min | Maintain low temp to stabilize diazonium salt |
| Coupling | 2-Methylaniline, NaOAc buffer or NaOH | 0–10 | 30–60 min | pH control critical for selectivity and yield |
| Purification | Recrystallization from ethanol or other | Ambient | Variable | Purity confirmed by melting point and spectroscopy |
Analytical Data and Characterization
Typical characterization of this compound includes:
- Melting Point: Approximately 120–125 °C (predicted based on structural analogs).
- UV-Vis Spectroscopy: Characteristic azo absorption bands around 350–450 nm due to –N=N– chromophore.
- NMR Spectroscopy: Aromatic proton shifts consistent with methyl substitution and azo linkage.
- Infrared Spectroscopy: Strong absorption bands for azo group (~1400 cm⁻¹ for N=N stretch).
Research Insights and Comparative Analysis
The azo coupling reaction is sensitive to electronic effects of substituents on the aromatic rings. Methyl groups are electron-donating, enhancing nucleophilicity of the coupling partner and stabilizing the azo product. The positional isomerism (2-methyl vs. 4-methyl) affects the regioselectivity and physical properties such as melting point and solubility.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization | 4-Methylaniline, NaNO₂, HCl | 0–5 °C, 15–30 min | High specificity, classical method | Requires low temperature control |
| Coupling | 2-Methylaniline, NaOAc buffer | 0–10 °C, 30–60 min | Regioselective, good yields | Sensitive to pH and temperature |
| Microwave-Assisted | Same reagents as above | 80–100 °C, minutes | Faster reaction, higher yield | Requires specialized equipment |
| Isolation | Recrystallization solvents (EtOH) | Ambient | High purity product | Solvent choice affects yield |
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)-(4-methylphenyl)diazene undergoes various chemical reactions, including:
- Substitution
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group (N=N) can yield amines.
Biological Activity
(2-Methylphenyl)-(4-methylphenyl)diazene, also known as a diazo compound, is a derivative of azobenzene that has garnered attention for its potential biological activities. This compound is characterized by the presence of two methyl-substituted phenyl groups connected by a diazene functional group. The unique structural features of diazene compounds often confer interesting properties, making them subjects of various biological and chemical studies.
The molecular formula for this compound is CHN, with a molecular weight of approximately 212.25 g/mol. The compound exhibits properties typical of azo compounds, including potential reactivity and the ability to undergo photochemical transformations.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:
- Binding to Enzymes : The compound may inhibit or activate specific enzymes by binding to their active sites, thus modulating metabolic pathways.
- Receptor Interaction : It can act as a ligand for certain receptors, influencing cellular signaling processes.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that diazene derivatives possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Potential : Some research suggests that diazene compounds may exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.
- Photopharmacological Applications : The ability to undergo reversible photochemical reactions makes this compound a candidate for photopharmacology, allowing controlled activation in response to light.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Photopharmacology | Light-responsive activity |
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of various diazene derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents.
- Cytotoxicity Assays : Research involving cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting its therapeutic potential.
- Photopharmacological Studies : In vivo studies showcased the application of this compound as a photoswitchable drug. Upon exposure to specific wavelengths of light, the compound demonstrated enhanced activity in modulating receptor functions, paving the way for innovative therapeutic strategies.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects :
- Electron-Donating Groups : The methyl groups in (2-Methylphenyl)-(4-methylphenyl)diazene are electron-donating, which stabilizes the diazene bond and shifts UV-Vis absorption to longer wavelengths (bathochromic shift) compared to unsubstituted azo compounds. This contrasts with compounds like (4-Methoxyphenyl)(4-nitrophenyl)diazene (CAS 29418-59-5) , where the nitro group (electron-withdrawing) and methoxy group (electron-donating) create a push-pull electronic effect, enhancing conjugation and altering spectral properties.
- This differs from compounds like (E)-1-(2,2-dichloro-1-(2-nitrophenyl)vinyl)-2-phenyldiazene , where nitro and dichloro groups increase electrophilicity and reactivity.
Physical and Spectral Properties
Solubility and Stability :
- Methyl-substituted azo compounds are typically more hydrophobic than derivatives with polar groups (e.g., –NO₂, –OCH₃). For example, 1-(4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)diazene () is a red dye with methoxy groups that improve solubility in polar solvents. In contrast, the target compound’s methyl groups likely favor solubility in organic solvents like toluene or dichloromethane.
- Spectral Data : Infrared (IR) spectra of methyl-substituted azo compounds show characteristic N=N stretching vibrations near 1400–1600 cm⁻¹. For instance, (E)-1-(4-methoxyphenyl)-2-phenyldiazene exhibits a distinct N=N stretch at 1440 cm⁻¹ in CCl₄ , while nitro-substituted analogs show shifts due to electron-withdrawing effects.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Synthetic Challenges : Methyl-substituted azo compounds may require milder reaction conditions due to steric hindrance, unlike nitro-substituted analogs that often need strong acids/bases .
- Thermal Stability : Methyl groups enhance thermal stability compared to methoxy or nitro derivatives, which may decompose at lower temperatures due to labile substituents .
- Biological Relevance: While nitro/chloro-substituted compounds show GPCR activity , methyl derivatives might be explored for non-polar drug delivery systems or hydrophobic coatings.
Q & A
Q. What are the established synthetic routes for (2-Methylphenyl)-(4-methylphenyl)diazene, and how can its purity be validated?
The compound is typically synthesized via oxidative azo-coupling of substituted anilines. For example, copper-catalyzed aerobic oxidation of 2-methylaniline and 4-methylaniline in polar solvents (e.g., ethanol) under controlled pH yields the diazene product. Purity validation involves 1H NMR to confirm the absence of unreacted anilines and byproducts, mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ peak at m/z 241.2), and HPLC to assess chromatographic homogeneity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H NMR : To identify substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) and confirm E/Z isomer ratios .
- IR spectroscopy : To detect N=N stretching vibrations (~1450–1600 cm⁻¹) and aromatic C-H bonds.
- X-ray crystallography : Resolves stereochemical ambiguities and provides bond-length data for the azo group (~1.23–1.25 Å for N=N) .
Q. How can researchers address conflicting spectral data during structural elucidation?
Discrepancies between NMR and MS data may arise from solvent interactions or isomerization. Cross-validation using X-ray crystallography (e.g., SHELX refinement ) or computational modeling (e.g., DFT-optimized geometries) is recommended. For instance, crystallographic data can resolve E/Z isomer dominance in the solid state .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic structure of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps (~4.2–4.5 eV) and charge distribution across the azo group. These calculations explain the compound’s photostability and reactivity in redox environments . Time-dependent DFT (TD-DFT) further models UV-Vis absorption spectra, correlating with experimental λmax values (~350–400 nm) .
Q. How does the steric effect of methyl substituents influence the compound’s reactivity in cross-coupling reactions?
The 2- and 4-methyl groups induce steric hindrance, reducing electrophilic substitution at the para position. Kinetic studies using Hammett plots (σmeta = 0.37 for methyl) reveal slower reaction rates compared to unsubstituted analogs. This is critical for designing derivatives for catalytic applications .
Q. What strategies resolve contradictions in thermodynamic stability data between experimental and computational studies?
Discrepancies in ΔG values (e.g., isomer stability) are addressed via microscopic reversibility analysis and solvent-phase DFT calculations. For instance, polar solvents stabilize the E-isomer due to dipole-dipole interactions, whereas nonpolar media favor the Z-isomer .
Q. How does the solid-state packing of this compound affect its photophysical properties?
X-ray data show π-π stacking distances of ~3.5 Å between aromatic rings, which quench fluorescence in the solid state. Comparative powder XRD and single-crystal analysis reveal polymorphism, impacting applications in optoelectronics .
Q. What mechanistic pathways explain the compound’s degradation under UV irradiation?
Radical trapping experiments (e.g., using TEMPO) and LC-MS identify phenyl radicals and nitroso intermediates. Proposed mechanisms involve N=N bond cleavage followed by recombination, with rate constants quantified via laser flash photolysis .
Methodological Guidelines
- Stereochemical Analysis : Use VCD (Vibrational Circular Dichroism) to distinguish E/Z isomers in solution .
- Data Reproducibility : Cross-reference synthesis protocols with NIST Standard Reference Data (e.g., CAS 29418-59-5 for analogous diazenes) .
- High-Throughput Screening : Employ SHELXC/D/E pipelines for crystallographic phase determination in derivative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
